molecular formula C23H26N6O5S2 B314597 (5E)-5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B314597
M. Wt: 530.6 g/mol
InChI Key: DLGMNPJRXJXFEE-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of triazine, morpholine, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with morpholine under controlled conditions.

    Attachment of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between 4-methoxybenzaldehyde and an appropriate amine.

    Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate with a thiourea derivative to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.

    Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Industry

    Polymer Additives: It can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

    Dye and Pigment Industry: The compound’s chromophoric properties make it suitable for use in dyes and pigments.

Mechanism of Action

The mechanism by which (5E)-5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects is multifaceted:

    Molecular Targets: It interacts with various enzymes and receptors, disrupting normal cellular processes.

    Pathways Involved: The compound can interfere with DNA synthesis, protein function, and cell membrane integrity, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
  • 5-(4-Hydroxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
  • 5-(4-Chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Uniqueness

  • Structural Complexity : The presence of both triazine and thiazolidinone rings in a single molecule is relatively rare.
  • Functional Diversity : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C23H26N6O5S2

Molecular Weight

530.6 g/mol

IUPAC Name

(5E)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N6O5S2/c1-27-19(30)18(36-23(27)35)14-15-3-4-16(17(13-15)31-2)34-22-25-20(28-5-9-32-10-6-28)24-21(26-22)29-7-11-33-12-8-29/h3-4,13-14H,5-12H2,1-2H3/b18-14+

InChI Key

DLGMNPJRXJXFEE-NBVRZTHBSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)OC)/SC1=S

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)OC)SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)OC)SC1=S

Origin of Product

United States

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